tert-Butyl 2-(3-(methylamino)propyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(3-(methylamino)propyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H28N2O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(3-(methylamino)propyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(3-(methylamino)propyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(3-(methylamino)propyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound is often used to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and interact with proteins makes it a useful tool in drug discovery and development .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases or conditions .
Industry
In the industrial sector, this compound is used in the production of various pharmaceuticals and fine chemicals. Its versatility and reactivity make it a valuable component in manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(3-(methylamino)propyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(methylamino)piperidine-1-carboxylate
- tert-Butyl 4-(methylamino)piperidine-1-carboxylate
- tert-Butyl 3-(diethylamino)piperidine-1-carboxylate
Uniqueness
tert-Butyl 2-(3-(methylamino)propyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C14H28N2O2 |
---|---|
Molecular Weight |
256.38 g/mol |
IUPAC Name |
tert-butyl 2-[3-(methylamino)propyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H28N2O2/c1-14(2,3)18-13(17)16-11-6-5-8-12(16)9-7-10-15-4/h12,15H,5-11H2,1-4H3 |
InChI Key |
JKLHDNOBUSIMGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CCCNC |
Origin of Product |
United States |
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